molecular formula C14H14N6O2 B11834405 N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine CAS No. 10549-98-1

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine

Cat. No.: B11834405
CAS No.: 10549-98-1
M. Wt: 298.30 g/mol
InChI Key: JWSOGCJBXYWFDA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine is a purine derivative characterized by a dimethylamino group at the 6-position and a 2-nitrophenylmethyl substituent at the 9-position. This compound is synthesized via multistep routes involving intermediates such as 5-amino-1-phenyl-1H-imidazole-4-carbonitriles, which undergo cyclization with HC(OEt)₃ and Ac₂O, followed by ammonia treatment to yield the purine core .

Properties

CAS No.

10549-98-1

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

N,N-dimethyl-9-[(2-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-5-3-4-6-11(10)20(21)22/h3-6,8-9H,7H2,1-2H3

InChI Key

JWSOGCJBXYWFDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 2-nitrobenzyl chloride.

    Alkylation Reaction: The purine derivative is subjected to an alkylation reaction with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the nitrobenzyl group onto the purine ring.

    Dimethylation: The resulting intermediate is then treated with dimethyl sulfate or methyl iodide to introduce the two methyl groups on the nitrogen atoms, forming N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: N,N-Dimethyl-9-(2-aminobenzyl)-9H-purin-6-amine.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

    Oxidation: N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-aldehyde or N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-carboxylic acid.

Scientific Research Applications

N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-9-(2-nitrobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The purine ring structure allows it to mimic natural purine bases, potentially interfering with nucleic acid synthesis and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

The table below compares substituents at positions 2, 6, and 9 in analogous purine derivatives:

Compound Name Position 2 Position 6 Position 9 Key Properties/Effects
N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine H N,N-dimethylamine 2-Nitrophenylmethyl Electron-withdrawing nitro group; may reduce metabolic stability
2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine Cl N,N-dimethylamine Isopropyl Chloro enhances electrophilicity; hydrophobic isopropyl improves membrane permeability
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile CN 3,5-Difluoroaniline Ethyl Fluorine boosts bioavailability; nitrile enhances binding specificity
N,N-Dimethyl-9-(geranylgeranyl)-9H-purin-6-amine H N,N-dimethylamine Geranylgeranyl chain Large hydrophobic chain increases lipophilicity; may target membrane-bound proteins
N-Methoxy-9-methyl-9H-purin-6-amine H N-Methoxy Methyl Methoxy group alters tautomer ratios; influences hydrogen bonding

Structural-Activity Relationships (SAR)

  • Position 9 :
    • Aromatic groups (e.g., 2-nitrophenylmethyl) enhance π-π stacking with aromatic residues in enzyme pockets.
    • Aliphatic chains (e.g., ethyl, isopropyl) improve passive diffusion but may reduce target specificity.
  • Position 6 :
    • N,N-Dimethylamine is a common motif, offering steric bulk and moderate basicity.
    • Methoxy or fluoroaniline groups modulate hydrogen-bonding capacity and electronic effects .

Biological Activity

N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the purine class of organic molecules. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C14H14N6O2
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 10549-98-1
  • IUPAC Name : N,N-dimethyl-9-[(2-nitrophenyl)methyl]purin-6-amine

The compound features a purine base with a dimethylamino group and a nitrophenylmethyl substituent, which contribute to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound generally involves the following steps:

  • Starting Materials : Utilize commercially available purine derivatives.
  • Alkylation : The purine ring is alkylated with the nitrobenzyl group using suitable alkylating agents.
  • Dimethylation : The final step involves dimethylation of the amine group using agents like dimethyl sulfate.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, indicating potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression, such as DOT1L, which plays a role in histone methylation and gene expression regulation.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antitumor ActivityDemonstrated efficacy against cancer cell lines
Enzyme InhibitionPotential to inhibit DOT1L and other key enzymes
Cytostatic EffectsInduces cell cycle arrest without significant apoptosis

Case Studies and Research Findings

In a study examining the effects of similar purine derivatives, it was found that compounds with a nitrophenylmethyl group exhibited enhanced binding affinity to target enzymes compared to simpler derivatives. For instance:

  • Study on DOT1L Inhibition : A related compound demonstrated nanomolar inhibition of DOT1L activity in MLL-rearranged leukemia cells, leading to reduced methylation levels of H3K79 and subsequent downregulation of pro-leukemic genes such as HOXA9 and MEIS1 .

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine, and how can reaction conditions be controlled to maximize yield?

The synthesis of purine derivatives like this compound typically involves sequential alkylation and methylation steps. For example, introducing the 2-nitrophenylmethyl group at the N9 position may require nucleophilic substitution using a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent dimethylation at the N6 position could employ methyl iodide or dimethyl sulfate with controlled temperature (40–60°C) to minimize side reactions. Optimization via real-time monitoring (e.g., TLC or HPLC) is critical to track intermediates and adjust reaction kinetics .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions (e.g., distinguishing N-methyl vs. aromatic protons) and confirm the absence of tautomeric interferences .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the nitrobenzyl group’s orientation relative to the purine ring. Software like SHELX is recommended for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can tautomeric equilibria in this compound be analyzed, and what implications do they have for biological activity?

Tautomerism in purines arises from proton shifts between N7 and N9 positions. For this compound:

  • Use dynamic NMR at varying temperatures to detect tautomeric populations via chemical shift splitting .
  • Computational methods (DFT calculations) can predict dominant tautomers and their electronic properties. The nitro group’s electron-withdrawing effect may stabilize specific tautomers, altering interactions with enzymatic targets (e.g., kinase active sites) .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:

  • Purity variability : Validate compound purity via orthogonal methods (HPLC, elemental analysis) .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration) to ensure consistent enzyme inhibition measurements .
  • Target selectivity profiling : Use panels of related enzymes (e.g., kinases, phosphodiesterases) to differentiate specific vs. off-target effects .

Q. How can researchers design binding studies to elucidate the interaction between this compound and nucleic acids or enzymes?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) for interactions with DNA G-quadruplexes or protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic (nitrobenzyl) vs. hydrogen-bonding (purine) contributions .
  • Molecular Docking : Use software like AutoDock Vina to model binding poses, prioritizing the nitro group’s role in π-stacking or electrostatic interactions .

Data Integrity and Reproducibility

Q. What are the best practices for accessing and validating chemical data for this compound?

  • Primary sources : Use peer-reviewed journals or databases like PubChem (CID: 16094097) and NIST Chemistry WebBook for spectral data .
  • Cross-reference identifiers : Confirm CAS numbers (e.g., 920503-60-2) and InChIKeys (YSPSDDRUKJMGTC-ZHACJKMWSA-N) across multiple databases .

Q. Methodological Tables

Technique Application Key Parameters Reference
Dynamic NMR (300–400 MHz)Tautomer ratio analysisTemperature range: 25–60°C; DMSO-d₆ solvent
X-ray CrystallographyAbsolute configuration determinationSHELX refinement; resolution < 1.0 Å
SPR (Biacore T200)Binding kinetics with kinase targetsFlow rate: 30 µL/min; immobilization pH 7.4

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